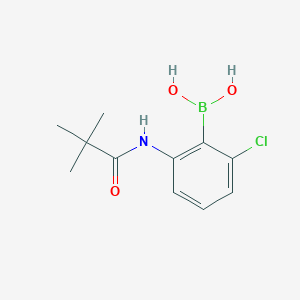

2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid

Description

Properties

IUPAC Name |

[2-chloro-6-(2,2-dimethylpropanoylamino)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BClNO3/c1-11(2,3)10(15)14-8-6-4-5-7(13)9(8)12(16)17/h4-6,16-17H,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPNIKRUJDDBTIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC=C1Cl)NC(=O)C(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Boronic acids and their derivatives are known to be used in suzuki-miyaura cross-coupling reactions. This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds with organic halides.

Mode of Action

The mode of action of 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid involves its interaction with the palladium catalyst in the Suzuki-Miyaura coupling reaction. The reaction involves two key steps: oxidative addition and transmetalation. In the oxidative addition step, the palladium catalyst forms a bond with an organic halide. In the transmetalation step, the organoboron compound, in this case, this compound, transfers its organic group to the palladium.

Biochemical Pathways

The Suzuki-Miyaura coupling reaction, in which this compound participates, is a key biochemical pathway in synthetic chemistry. The reaction allows the formation of carbon-carbon bonds, which is a fundamental process in the synthesis of many organic compounds. The downstream effects of this reaction include the synthesis of complex organic molecules, including pharmaceuticals and polymers.

Result of Action

The result of the action of this compound in the Suzuki-Miyaura coupling reaction is the formation of a new carbon-carbon bond. This enables the synthesis of complex organic molecules from simpler precursors. On a molecular level, the compound’s action results in the transfer of its organic group to a palladium catalyst.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the reaction conditions (such as temperature and pH), the presence of a suitable catalyst (such as palladium), and the presence of other reactants (such as organic halides). The compound’s stability could also be affected by factors such as exposure to light, heat, and moisture.

Biological Activity

2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid is a boronic acid derivative with potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

- Chemical Formula : C₁₃H₁₈BClN₂O₂

- Molecular Weight : 270.66 g/mol

- CAS Number : 1451390-83-2

Boronic acids, including this compound, are known to interact with diols and amino acids, which can influence various biological processes. The compound's mechanism primarily involves:

- Inhibition of Enzymatic Activity : Boronic acids can act as reversible inhibitors of serine proteases and other enzymes by forming covalent bonds with the active site serine residue.

- Regulation of Protein Interactions : The compound may modulate interactions between proteins and their substrates or inhibitors through boron coordination chemistry.

Biological Activity

The biological activity of this compound has been investigated in several studies focusing on its effects on cancer cell lines and enzymatic pathways.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties:

- Inhibition of Tumor Growth : In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells.

- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |

| PC3 (Prostate Cancer) | 15.0 | Cell cycle arrest |

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in cancer metastasis:

- Urokinase-type Plasminogen Activator (uPA) : It has been shown to inhibit uPA, which is crucial for tumor invasion and metastasis. This inhibition can potentially reduce the aggressiveness of tumors.

Case Studies

- Study on MCF-7 Cells : A recent study demonstrated that treatment with this compound resulted in a significant reduction in cell viability and increased markers for apoptosis after 48 hours of exposure.

- Prostate Cancer Research : In another study involving PC3 cells, the compound was found to downregulate the expression of matrix metalloproteinases (MMPs), which are essential for tumor invasion.

Safety and Toxicology

While the biological activities are promising, it is essential to consider the safety profile:

- Toxicity Studies : Preliminary toxicity assessments indicate that the compound may cause respiratory irritation upon inhalation but lacks significant mutagenic or carcinogenic effects based on current data.

| Toxicity Parameter | Result |

|---|---|

| Respiratory Irritation | Yes |

| Mutagenicity | No |

| Carcinogenicity | Not listed |

Scientific Research Applications

Medicinal Chemistry

Neuroprotective Agents

This compound has shown potential as a neuroprotective agent by acting as an antagonist to AMPA receptors. Research indicates that compounds with such activity can suppress neurotoxicity associated with excitatory neurotransmitters, making them candidates for treating various neurological disorders including multiple sclerosis and other demyelinating diseases . The ability to inhibit AMPA receptor activity is particularly valuable in developing therapies for conditions like epilepsy and neurodegenerative diseases .

Pharmaceutical Development

In pharmaceutical contexts, 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid serves as a building block for synthesizing more complex molecules. Its boronic acid functionality allows for coupling reactions, which are crucial in drug discovery and development. For instance, it can be utilized in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds that may exhibit biological activity .

Organic Synthesis

Cross-Coupling Reactions

The compound is particularly useful in Suzuki-Miyaura cross-coupling reactions, allowing for the formation of carbon-carbon bonds between arylboronic acids and various electrophiles. This reaction is significant in organic synthesis for constructing complex molecular architectures found in pharmaceuticals and agrochemicals . Its application extends to synthesizing benzophenone derivatives, which have diverse applications in materials science and organic electronics.

Catalyst Development

Recent studies have highlighted the effectiveness of palladium complexes in catalyzing reactions involving this boronic acid derivative. The development of N-heterocyclic carbene (NHC) palladium complexes has shown enhanced catalytic activity in facilitating acylative Suzuki-Miyaura coupling reactions . This advancement underscores the compound's role in improving synthetic methodologies within organic chemistry.

Materials Science

Polymer Chemistry

In materials science, this compound can be incorporated into polymer matrices to enhance their properties. Boronic acids are known to form dynamic covalent bonds with diols, leading to the development of smart materials that respond to environmental stimuli such as pH or temperature changes .

Nanotechnology Applications

The compound's unique chemical structure also positions it well for applications in nanotechnology. Its ability to form stable complexes with metals can be exploited in creating nanostructured materials for sensors or catalysts . These applications are vital in advancing technologies such as drug delivery systems where controlled release is essential.

Case Studies

Comparison with Similar Compounds

Structural and Functional Differences

The following table highlights key structural analogs and their distinctions:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Purity | Key Substituents | Functional Groups |

|---|---|---|---|---|---|---|

| 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid | 1451390-83-2 | C₁₁H₁₄BClNO₃ | 255.50 g/mol | 95% | 6-Cl, 2-tert-butylcarbonylamino | Boronic acid, amide, halogen |

| 2-(tert-Butylcarbonylamino)phenylboronic acid (BB-8324) | 146140-95-6 | C₁₁H₁₄BNO₃ | 219.05 g/mol | 96% | 2-tert-butylcarbonylamino | Boronic acid, amide |

| 5-tert-Butyl-2-chlorophenylboronic acid (FB-2389) | 1233056-75-1 | C₁₀H₁₃BClO₂ | 212.48 g/mol | 95% | 5-tert-butyl, 2-Cl | Boronic acid, halogen |

| 2-Chloro-6-(trifluoromethyl)phenylboronic acid | 851756-52-0 | C₇H₅BClF₃O₂ | 224.37 g/mol | 98% | 2-Cl, 6-CF₃ | Boronic acid, halogen, CF₃ |

Key Observations :

Purity and Commercial Availability

- FB-0004 : Available at 95% purity (Combi-Blocks, MFCD01114877) .

- BB-8324 : Higher purity (96%) but lacks the 6-Cl substituent, limiting its utility in reactions requiring halogen-directed regioselectivity .

- 2-Chloro-6-(trifluoromethyl)phenylboronic acid : Highest purity (98%) among analogs, reflecting optimized synthetic protocols for halogenated boronic acids .

Research Findings and Structural Insights

- Crystallography: Analogous tert-butylcarbonylamino-containing compounds (e.g., ’s azomethine imine) exhibit supramolecular arrangements stabilized by N–H···O hydrogen bonds. This suggests FB-0004 may form similar intermolecular interactions, influencing solubility and crystallization behavior .

- Thermal Stability : Thermogravimetric analysis (TGA) of related boronic acids () indicates decomposition temperatures >200°C, suggesting FB-0004 is suitable for high-temperature reactions .

Preparation Methods

Synthesis via Protection and Boronation of 2-Amino-6-chlorophenyl Precursors

A common approach involves:

Step 1: Protection of the amino group

The amino group on 2-amino-6-chlorophenyl derivatives is protected by reaction with tert-butylcarbonyl (Boc) protecting group reagents, typically using tert-butyl dicarbonate under mild conditions to avoid side reactions. This affords the 2-(tert-butylcarbonylamino)-6-chlorophenyl intermediate.Step 2: Introduction of the boronic acid group

The boronic acid moiety is introduced at the appropriate position on the aromatic ring via lithiation or halogen-metal exchange followed by quenching with trialkyl borates or boron electrophiles.Step 3: Workup and purification

The product is isolated by aqueous workup, extraction, drying, and purification methods such as column chromatography or recrystallization.

This method is supported by experimental data where 2-chloro-4-tert-butylcarbonylamino-phenol was used as a starting material and subjected to nucleophilic substitution and subsequent deprotection steps to yield the target compound.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura Coupling)

A highly efficient and widely used method for synthesizing substituted phenylboronic acids involves palladium-catalyzed cross-coupling:

Reactants:

A halogenated aromatic compound such as 2-(tert-butylcarbonylamino)-6-chlorophenyl halide (e.g., bromide or iodide) is coupled with a boron reagent under palladium catalysis.Catalysts and Conditions:

Common catalysts include tetrakis(triphenylphosphine)palladium(0) or tris(dibenzylideneacetone)dipalladium(0) with phosphine ligands like 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene. Bases such as cesium carbonate or sodium carbonate are used in polar solvents like 1,4-dioxane, water, or dimethoxyethane under inert atmosphere.Reaction Parameters:

Temperatures range from ambient to reflux (20–180°C), with reaction times from 1 hour (microwave-assisted) to over 40 hours for conventional heating.Yields:

Yields vary from moderate (60%) to good (73%) depending on the substrate and conditions.

This approach is exemplified in the synthesis of related chlorophenylboronic acid derivatives and is adaptable for the preparation of this compound.

Data Table Summarizing Key Preparation Conditions

Detailed Research Findings and Experimental Notes

Protection Step: The amino group is protected efficiently by reaction with tert-butylcarbonyl reagents in dichloromethane at room temperature, yielding stable carbamate intermediates suitable for further functionalization.

Boronic Acid Formation: Boronation can be achieved by metalation (e.g., lithium-halogen exchange) followed by quenching with boron electrophiles or by palladium-catalyzed coupling with boronic acid derivatives under carefully controlled inert conditions to prevent oxidation or hydrolysis.

Catalyst Selection: The choice of palladium catalyst and ligand system significantly affects the reaction efficiency. For example, tris(dibenzylideneacetone)dipalladium(0) combined with bulky phosphine ligands accelerates coupling under microwave irradiation, reducing reaction time to 1 hour at 180°C.

Purification: Post-reaction mixtures are typically worked up by aqueous extraction, drying over anhydrous magnesium sulfate or sodium sulfate, and purified by silica gel chromatography or recrystallization to yield analytically pure this compound.

Yields and Scalability: Reported yields range from moderate to good (60–73%), with scalability demonstrated in multi-gram syntheses. Reaction times and temperatures can be optimized depending on the scale and equipment (e.g., microwave reactors for small-scale rapid synthesis).

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid, and how does its purity affect downstream applications?

- Methodology : Synthesis typically involves Miyaura borylation of a halogenated precursor (e.g., 2-amino-6-chlorobenzene derivatives) using bis(pinacolato)diboron under palladium catalysis. Post-synthesis purification via recrystallization or column chromatography is critical to achieve >97% purity (as noted in commercial standards), which minimizes side reactions in cross-coupling applications. Purity verification via HPLC or / NMR is essential to confirm the absence of residual catalysts or byproducts that could interfere with catalytic cycles .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodology :

- NMR Spectroscopy : NMR confirms boronic acid functionality (δ ~30 ppm for free boronic acid; shifts upon complexation). NMR identifies substituents (e.g., tert-butyl group at δ ~1.3 ppm).

- Infrared (IR) Spectroscopy : B–O stretching (~1340 cm) and N–H bending (~1550 cm) validate functional groups.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 224.37).

- Elemental Analysis : Matches calculated C, H, N, and B percentages to validate stoichiometry.

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Methodology : The compound is hygroscopic and prone to protodeboronation. Storage at 0–6°C under inert atmosphere (argon or nitrogen) in amber glass vials minimizes degradation. Pre-use analysis (e.g., NMR) is recommended to confirm integrity after prolonged storage. Avoid aqueous solvents unless stabilized with ligands (e.g., diethanolamine) .

Advanced Research Questions

Q. How can crystallographic data (e.g., X-ray diffraction) elucidate the spatial arrangement and reactivity of this compound in Suzuki-Miyaura couplings?

- Methodology : Single-crystal X-ray diffraction (SCXRD) reveals bond lengths (e.g., B–C ~1.56 Å), dihedral angles between aromatic rings, and hydrogen-bonding networks (e.g., N–H···O interactions). For example, a dihedral angle of ~12° between the phenyl and boronic acid moieties (as seen in analogous structures) may enhance steric accessibility for transmetalation in cross-coupling reactions. Computational modeling (DFT) can correlate crystallographic data with reactivity trends, such as activation barriers for Pd–B bond formation .

Q. What strategies are employed to resolve contradictions in reaction yields when using this boronic acid in cross-coupling reactions under varying catalytic conditions?

- Methodology :

- Systematic Screening : Vary ligands (e.g., SPhos vs. XPhos), bases (KCO vs. CsF), and solvents (THF vs. dioxane) to identify optimal conditions.

- Kinetic Studies : Monitor reaction progress via in situ NMR to detect intermediates (e.g., arylpalladium species).

- Contradiction Analysis : Apply triangulation by comparing results across multiple techniques (e.g., GC-MS, HPLC) and statistical tools (e.g., ANOVA) to distinguish experimental error from mechanistic variability .

Q. How does the tert-butylcarbonylamino group influence the electronic and steric properties of the boronic acid moiety, and how can this be quantified computationally?

- Methodology :

- Steric Effects : Calculate percent buried volume (%V) using Tolman’s method to quantify steric hindrance from the tert-butyl group.

- Electronic Effects : Density Functional Theory (DFT) computes Natural Bond Orbital (NBO) charges on boron to assess electrophilicity. Comparative studies with analogs (e.g., methylcarbonylamino derivatives) reveal electronic modulation effects on transmetalation rates.

- Solvent Interactions : Molecular Dynamics (MD) simulations model solvation effects on boronic acid stability in polar aprotic solvents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.